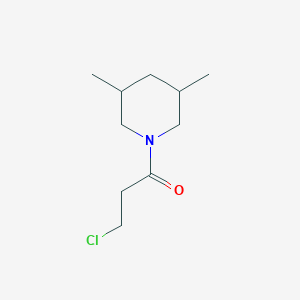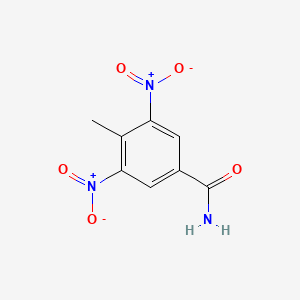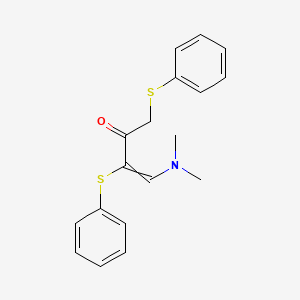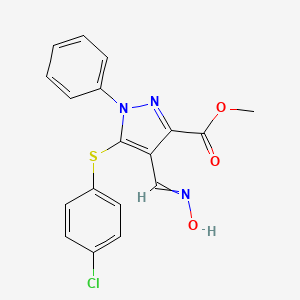
N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Overview
Description
N-(Pyridin-3-ylmethyl)prop-2-en-1-amine, or NPMPA, is a synthetic amine with a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Coordination Polymers and Supramolecular Architecture
- N-(pyridin-3-ylmethyl)prop-2-en-1-amine has been utilized in the construction of helical silver(I) coordination polymers, characterized by elemental analysis, IR, TG, PL, and powder and single-crystal X-ray diffraction. These polymers demonstrate diverse cis-trans and trans-trans conformation and facilitate the construction of helical structures with potential applications in material science and chemistry (Zhang et al., 2013).
Luminescent Properties
- Another notable application is in the synthesis of mercury supramolecular architectures, where this compound, alongside other ligands, leads to various complex structures with distinct luminescent properties. The structural diversities of these architectures can be attributed to mercury-halide clusters, ligand conformation, and non-covalent interactions (Ye et al., 2016).
Magnetism in Manganese(II) Complexes
- In the field of magnetism, this compound has been used to create manganese(II) complexes. These complexes have been synthesized and characterized, showing properties like antiferromagnetic interaction, which are significant in the study of magnetic materials and their applications (Wu et al., 2004).
Catalysis
- This compound has also been identified as an efficient ligand in copper-catalyzed amination of aryl halides. Such applications are crucial in organic synthesis, particularly in the formation of nitrogen-containing compounds which are prevalent in pharmaceuticals and agrochemicals (Wang et al., 2015).
Supramolecular Networks
- Its role in anion-assisted silver(I) coordination complexes has been studied, leading to the formation of structures with varied luminescent properties. These findings contribute to the broader understanding of supramolecular chemistry and material science (Zhang et al., 2013).
Bioinspired Manganese(II) Complexes
- The compound has been used in the synthesis of bioinspired manganese(II) complexes, aiming to mimic the active sites of certain enzymes. This has implications for biochemistry and the development of biomimetic materials (Chaignon et al., 2014).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6,8,10H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBNOXCMYOAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405918 | |
| Record name | N-(pyridin-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873407-11-5 | |
| Record name | N-(pyridin-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


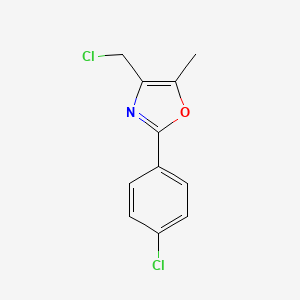

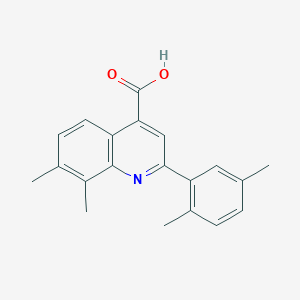


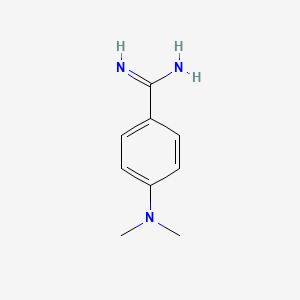


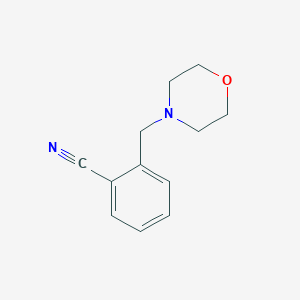
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
